Home > Products > Screening Compounds P121348 > 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid - 1016763-10-2

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

Catalog Number: EVT-3209478
CAS Number: 1016763-10-2
Molecular Formula: C14H12N2O3
Molecular Weight: 256.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid

  • Compound Description: This compound features a benzimidazole ring directly connected to a benzoic acid moiety via a methylene bridge. The research highlights its potential as a pharmaceutical agent due to its charge transfer properties, suitable chemical reactivity for drug interaction, and predicted protein binding from docking studies [].
  • Compound Description: This class includes compounds like ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate [] and catena-poly[[[2‐(2‐methyl‐1H‐benzimidazol‐1‐yl)acetonitrile‐κN3]copper(I)]‐μ‐cyanido] []. These compounds commonly utilize a 2-(2-methyl-1H-benzimidazol-1-yl)acetate group as a ligand for forming coordination polymers with metal ions like Cadmium(II) and Copper(I). These polymers often exhibit interesting structural motifs like chains and sheets [].

5-[(1H-Benzimidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid

  • Compound Description: This compound, bearing a 1H-benzimidazol-1-ylmethyl group attached to a benzene-1,3-dicarboxylic acid core, was unexpectedly obtained during a hydrothermal reaction intended for another derivative [].

4-[(1H-Benzimidazol-1-yl)methyl]benzoic acid

  • Compound Description: This compound, featuring a 1H-benzimidazol-1-ylmethyl substituent on the para position of a benzoic acid, exhibits polymorphism []. This means it can exist in different crystal structures.

2-[(1H-Benzimidazol-1-yl)methyl]phenol

  • Compound Description: This compound comprises a benzimidazole unit linked to a phenol group via a methylene bridge. It forms chain-like structures in its crystal structure due to hydrogen bonding interactions [].

2-{[2-(Pyridin-4-yl)-1H-benzimidazol-1-yl]methyl}phenol

  • Compound Description: This compound incorporates a pyridine ring connected to the benzimidazole moiety, further substituted with a methylphenol group. This structural arrangement allows for chain formation in the crystal lattice via hydrogen bonding [].
Overview

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is a compound classified as a benzimidazole derivative. Benzimidazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry. This specific compound exhibits properties that may be beneficial in various therapeutic applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Source and Classification

The compound is identified by the chemical formula C14H12N2O3C_{14}H_{12}N_2O_3 and has the IUPAC name 5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid. It is cataloged under the identifier 1016763-10-2 in chemical databases such as PubChem . The classification of this compound as a benzimidazole derivative places it within a category of compounds that have shown promise in pharmacological research.

Synthesis Analysis

Methods

The synthesis of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid typically involves several steps:

  1. Condensation Reaction: The initial step involves the condensation of o-phenylenediamine with formic acid or its equivalents to form benzimidazole.
  2. Alkylation: The benzimidazole is then alkylated using 2-methylbenzyl chloride to introduce the 2-methylbenzimidazole moiety.
  3. Final Derivatization: Subsequent reactions may modify the furoic acid component to yield the final product.

Technical Details

The synthesis often requires specific conditions such as refluxing at controlled temperatures and using solvents like dimethylformamide. Monitoring the reaction progress can be done through techniques such as thin-layer chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid consists of a fused benzene and imidazole ring system characteristic of benzimidazoles, along with a furoic acid moiety. The compound's structure can be represented with the following InChI notation:

InChI=InChI 1S C14H12N2O3 c1 9 15 11 4 2 3 5 12 11 16 9 8 10 6 7 13 19 10 14 17 18 h2 7H 8H2 1H3 H 17 18 \text{InChI}=\text{InChI 1S C14H12N2O3 c1 9 15 11 4 2 3 5 12 11 16 9 8 10 6 7 13 19 10 14 17 18 h2 7H 8H2 1H3 H 17 18 }

This notation provides insight into the connectivity of atoms within the molecule.

Data

The molecular weight of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is approximately 256.26 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural elucidation.

Chemical Reactions Analysis

Reactions

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid can undergo various chemical transformations:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed with reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in alcohols or amines.

Substitution: The benzimidazole ring may participate in nucleophilic substitution reactions with various nucleophiles under basic conditions .

Technical Details

The choice of reagents and conditions is crucial for achieving desired reaction outcomes. For example:

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
    These reactions highlight the versatility of the compound in synthetic organic chemistry.
Mechanism of Action

The mechanism of action for 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid involves its interaction with biological targets that may lead to therapeutic effects. For instance:

  1. Antimicrobial Activity: The compound may exert its effects by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
  2. Anticancer Properties: It could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Research indicates that benzimidazole derivatives like this compound often exhibit cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents .

Physical and Chemical Properties Analysis

Physical Properties

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid is typically a solid at room temperature with specific melting points that can vary based on purity and synthesis conditions.

Chemical Properties

The compound is soluble in organic solvents like dimethyl sulfoxide and has moderate stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and reduction, making it a useful intermediate in organic synthesis .

Applications

Scientific Uses

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid has several applications across different fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties, contributing to drug development efforts.

Medicine: Investigations are ongoing regarding its therapeutic potential for treating various diseases due to its diverse pharmacological activities.

Industry: It finds applications in developing new materials and catalyzing chemical reactions .

Introduction to Benzimidazole-Based Pharmacophores

Structural Significance of Benzimidazole in Medicinal Chemistry

The benzimidazole nucleus—a bicyclic system fusing benzene and imidazole rings—serves as a privileged scaffold in drug discovery due to its structural resemblance to purine bases. This similarity enables versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects [9]. The scaffold’s aromaticity and planarity facilitate DNA intercalation, while its ionizable imidazole nitrogen (pK~a~ ~5–6) permits pH-dependent solubility and membrane permeability [5] [9]. Benzimidazole derivatives exhibit broad pharmacodynamic profiles, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities, largely attributable to their ability to modulate enzymes, receptors, and nucleic acids [5] [9]. For example, proton pump inhibitors (e.g., pantoprazole) leverage benzimidazole’s affinity for H+/K+-ATPase, while anthelmintics (e.g., albendazole) disrupt tubulin polymerization in parasites [6] [9]. The 2-methyl substitution in particular enhances metabolic stability and lipophilicity, optimizing bioavailability for central nervous system targets [3] [9].

Table 1: Core Chemical Attributes of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

PropertyValueMethod/Reference
Molecular FormulaC₁₄H₁₂N₂O₃PubChem CID 16783166
Molecular Weight256.26 g/molCalculated
Boiling Point503.4±60.0 °C (Predicted)QSPR Modeling [4]
Density1.40±0.1 g/cm³ (Predicted)QSPR Modeling [4]
pKa (Carboxylic Acid)3.13±0.10 (Predicted)ChemicalBook [4]

Role of Hybrid Architectures in Multitargeted Drug Design

Hybrid molecules integrate distinct pharmacophores to simultaneously modulate multiple disease pathways—a critical strategy for complex conditions like Alzheimer’s disease and cancer. Benzimidazole hybrids leverage this approach through four design paradigms:

  • Fused hybrids: Covalent merging of benzimidazole with adjacent rings (e.g., quinoline), enhancing target affinity via planar extension [6].
  • Linked hybrids: Spacer-connected units (e.g., benzimidazole–phthalimide conjugates) enabling independent target engagement [6] [10].
  • Merged hybrids: Overlapping molecular frameworks conserving key functional groups of both pharmacophores [6].
  • Cleavable conjugates: Prodrugs releasing discrete agents in vivo (e.g., benzimidazole–fluoroquinolone hybrids) [6].

Such hybrids address limitations of single-target agents, including drug resistance and insufficient efficacy. For instance, benzimidazole–coumarin hybrids demonstrate synergistic antioxidant and anti-inflammatory effects by inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [10]. Similarly, benzimidazole–berberine hybrids exhibit enhanced DNA-binding antimicrobial activity [6]. The furan-carboxylic acid moiety in 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid exemplifies linked hybridization, combining benzimidazole’s enzyme inhibition with furan’s polarity and metal-chelating potential [1] [4].

Position of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid in Benzimidazole Therapeutics

This hybrid compound features a 2-methylbenzimidazole unit linked via a methylene bridge to 2-furoic acid—a structural motif that enhances dual-targeting capabilities. The methylene spacer (-CH₂-) confers conformational flexibility, facilitating simultaneous interaction with divergent binding sites [1] [4]. Key features include:

  • Benzimidazole Domain: The 2-methyl group shields the N3 position from oxidative metabolism, extending half-life [3] [9].
  • Furan-Carboxylic Acid Domain: The carboxylic acid enables salt formation (improving solubility) and coordination with metal ions in enzyme active sites [1] [4].
  • Electron-Rich Furan Ring: Enhances π-stacking with aromatic residues in cholinesterases or free radical scavenging [3].

Structurally analogous compounds like 5-(1H-benzimidazol-1-ylmethyl)-2-furoic acid (PubChem CID 16781082) exhibit validated bioactivities, including cholinesterase inhibition (IC₅₀ ~121 μM for AChE) and radical quenching (IC₅₀ ~167 μM for ABTS⁺) [2] [3]. Molecular docking studies confirm that such hybrids occupy both catalytic anionic sites (CAS) and peripheral anionic sites (PAS) of acetylcholinesterase, critical for anti-Alzheimer’s effects [3]. Additionally, the furan ring’s contribution to electron delocalization enhances antioxidant capacity—validated in benzimidazole-2-thiol derivatives showing IC₅₀ values of 139–189 μM against DPPH radicals [3].

Table 2: Bioactivity Comparison of Structurally Related Benzimidazole-Furan Hybrids

CompoundAntiradical IC₅₀ (μM)Cholinesterase IC₅₀ (μM)Molecular Targets
5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid~170 (ABTS⁺) [3]~120 (AChE) [3]AChE, BChE, ROS
5-(1H-Benzimidazol-1-ylmethyl)-2-furoic acid167 (ABTS⁺) [3]121 (AChE) [3]AChE, BChE
Benzimidazole-2-thiol derivatives139–205 (DPPH) [3]35–189 (BChE) [3]LOX, COX, Cholinesterases
Benzimidazole–phthalimide hybridsN/AN/ACOX-2 (IC₅₀=1.00 μM), 5-LOX (IC₅₀=0.32 μM) [10]

The compound’s predicted physicochemical properties (e.g., pKa~ 3.13) suggest favorable intestinal absorption, while its boiling point (503°C) indicates thermal stability during synthesis [4]. Ongoing research explores its potential as a multitarget ligand for neurodegenerative and inflammatory diseases, building on established benzimidazole hybrid pharmacologies [3] [6] [10].

Properties

CAS Number

1016763-10-2

Product Name

5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-2-furoic acid

IUPAC Name

5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxylic acid

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

InChI

InChI=1S/C14H12N2O3/c1-9-15-11-4-2-3-5-12(11)16(9)8-10-6-7-13(19-10)14(17)18/h2-7H,8H2,1H3,(H,17,18)

InChI Key

PGWJUOYOMPCBSO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.